3-Butoxy-2,2-dimethylcyclobutan-1-amine
Overview
Description
3-Butoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by a cyclobutane ring substituted with a butoxy group and a dimethylamino group. This compound is typically stored at 4°C and is known for its liquid physical form .
Scientific Research Applications
3-Butoxy-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound has been labeled with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H227, H315, H318, and H335 . There are several precautionary statements associated with this compound, including P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Preparation Methods
The synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-amine involves several steps. One common synthetic route includes the reaction of 2,2-dimethylcyclobutanone with butanol in the presence of an acid catalyst to form the butoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
3-Butoxy-2,2-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 3-Butoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The butoxy and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar compounds to 3-Butoxy-2,2-dimethylcyclobutan-1-amine include:
3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine: This compound has a tert-butoxy group instead of a butoxy group, which can influence its reactivity and applications.
2,2-Dimethylcyclobutan-1-amine: Lacks the butoxy group, making it less hydrophobic and potentially altering its biological activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-butoxy-2,2-dimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXMXNXPRBEEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376346-21-2 | |
Record name | 3-butoxy-2,2-dimethylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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